L-Prolinol

Übersicht

Beschreibung

Synthesis Analysis

L-Prolinol can be synthesized through several methods. A notable approach involves the direct reduction of L-proline using the NaBH4/I2 system, achieving a high yield (88.4%) and enantiomeric purity (99%) under optimized conditions (O. Pingkai, 2005) (Pingkai, 2005). Another method employs Zn(BH4)2 for the reduction of L-proline, yielding this compound with a 90% yield and 97% optical purity (Cui Qing-fei, 2006) (Qing-fei, 2006).

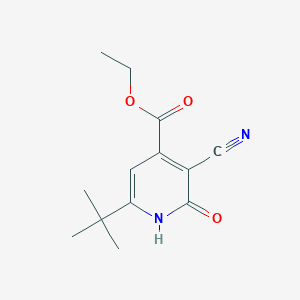

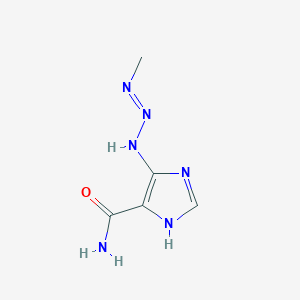

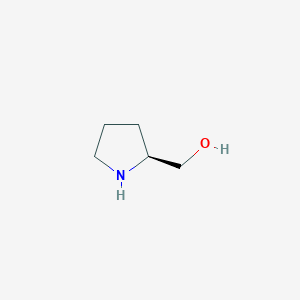

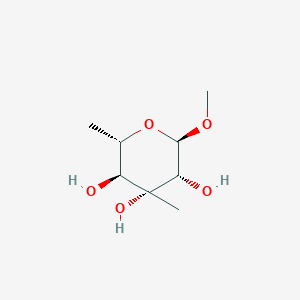

Molecular Structure Analysis

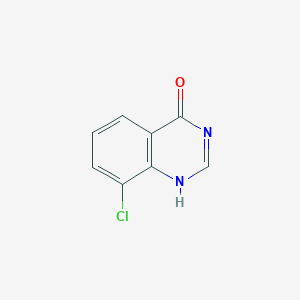

The molecular structure of this compound is characterized by the presence of both an amino group and a hydroxyl group attached to a pyrrolidine ring. This binucleophilic character allows it to participate in various chemical reactions, offering a wide range of synthetic applications. The structure has been confirmed through spectral analysis, including IR, 1H NMR, 13C NMR, and elemental analysis (Chen Zuxing, 2008) (Zuxing, 2008).

Chemical Reactions and Properties

This compound serves as an effective catalyst and reagent in multiple chemical reactions. It has been utilized as a catalyst in the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding products with high diastereoselectivities and enantioselectivities (P. J. Chua et al., 2009) (Chua et al., 2009). Moreover, it has been directly synthesized into ionic liquids for the chemoselective synthesis of bromoesters from aromatic aldehydes, demonstrating its versatility in green chemistry applications (W. Bao & Zhiming Wang, 2006) (Bao & Wang, 2006).

Physical Properties Analysis

This compound exhibits significant physical properties, including solubility in common organic solvents and water, depending on its derivative forms. Its physical parameters, such as optical purity and specific rotation, have been thoroughly investigated, indicating its high enantioselectivity and potential for use in asymmetric synthesis (Cui Qing-fei, 2006) (Qing-fei, 2006).

Wissenschaftliche Forschungsanwendungen

Proteinfaltung und Strukturanalyse

L-Prolinol und seine Analoga spielen eine entscheidende Rolle bei der Untersuchung der Proteinfaltung und -struktur. Sie sind wertvolle Reagenzien zur Untersuchung des zellulären Stoffwechsels und der Regulation der Makromolekülsynthese sowohl in prokaryotischen als auch in eukaryotischen Zellen . Durch die Einarbeitung in Proteine können sie Fehlfaltungen induzieren, was für die Untersuchung von proteinbedingten Krankheiten und die Entwicklung therapeutischer Strategien nützlich ist.

Mikrobielle Produktion und Stoffwechsel

Die mikrobielle Produktion und der Stoffwechsel von this compound-Analoga haben wichtige Auswirkungen in der Biotechnologie. So wurden Mikroorganismen, die this compound überproduzieren, durch Isolierung von Mutanten gewonnen, die gegen seine Analoga resistent sind. Dies hat Anwendungen bei der Produktion von Verbindungen mit verbesserten biologischen, pharmazeutischen oder physikalisch-chemischen Eigenschaften .

Stressreaktionen und Toleranzstudien

Es wurde festgestellt, dass this compound-Derivate in Zellen Stressreaktionen induzieren, ähnlich wie bei Hitzeschockstress. Diese Eigenschaft wird zur Untersuchung der zellulären Mechanismen, die der Stresstoleranz zugrunde liegen, genutzt, was entscheidend ist, um zu verstehen, wie Zellen sich an Umweltveränderungen anpassen .

Asymmetrische Organokatalyse

This compound-basierte chirale eutektische Mischungen wurden als nachhaltige Lösungsmittel in der asymmetrischen Organokatalyse eingesetzt. Diese neuartigen Materialien zeigen organokatalytische Aktivitäten bei der asymmetrischen konjugierten Addition von Ketonen an Nitroolefine und bieten eine umweltfreundliche Alternative zu traditionellen flüchtigen organischen Verbindungen (VOCs), die in der chemischen Synthese verwendet werden .

Pharmazeutische Synthese

This compound dient als chiraler Baustein für die organische Synthese von Pharmazeutika. Seine strukturellen Eigenschaften ermöglichen die Bildung komplexer Moleküle mit spezifischer Chiralität, die für die Entwicklung von Medikamenten mit gezielten therapeutischen Wirkungen unerlässlich ist .

Forschung zur Antitumoraktivität

Bestimmte this compound-Analoga, wie L-AZC und 4-L-CHOP, wurden auf ihre Antitumoraktivität in Gewebekulturen und in vivo getestet. Sie wirken als potente Inhibitoren des Zellwachstums und bieten einen Weg für die Entwicklung neuer Krebstherapien .

Wirkmechanismus

Target of Action

L-Prolinol is a chiral amino-alcohol that is used as a chiral building block in organic synthesis . It primarily targets the amino acid proline , which is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins . This interaction leads to the breakdown of both the α-helical and β-sheet structures in proteins .

Mode of Action

This compound interacts with its targets by competing with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding . This competition can induce a transient stress response in cells, comparable with that of heat shock stress .

Biochemical Pathways

This compound affects the pathways related to protein synthesis and folding. The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth . The addition of this compound causes a rapid increase in the synthesis of heat shock proteins in cells .

Pharmacokinetics

It is known that many analogues are transported into cells via amino acid permeases (transporters) . Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins .

Result of Action

The result of this compound’s action is the induction of a stress response in cells, leading to an increase in the synthesis of heat shock proteins . This can inhibit cell growth due to the accumulation of abnormal or misfolded proteins .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other amino acids and the overall protein concentration in the cell . Additionally, this compound has been shown to display organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment and the presence of other reactants .

Safety and Hazards

Zukünftige Richtungen

L-Prolinol-based chiral solvents have been used in asymmetric organocatalysis . These novel materials display organocatalytic activities in the asymmetric conjugate addition of ketones to nitroolefins . The chiral liquid this compound/GA 1/1 shows the highest yields and selectivities . Moreover, the new chiral liquid was successfully recovered and reused with minimal loss of performance over several cycles . This represents a significant development in sustainable chemistry .

Eigenschaften

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVNJUAVDAZWCB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23356-96-9 | |

| Record name | L-Prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23356-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(pyrrolidin-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5GD8LDG49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-prolinol?

A1: this compound has a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including 1H-NMR , 13C-NMR , and IR spectroscopy . These techniques provide information on the structure, purity, and conformation of the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)